Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate

Suzuki–Miyaura coupling halogen reactivity SNAr

Researchers face limited synthetic handles for regioselective diversification of pyrazolo[1,5-a]pyrimidine cores. This 2-chloro-3-carboxylate ester solves that by offering orthogonal reactivity: chlorine for cross-couplings/SNAr, ester for amidation. Key advantages: - Electrophilic Cl: balance of stability & leaving-group ability for Suzuki-Miyaura - Late-stage diversification: retain Cl through hydrolysis & amide couplings - Privileged scaffold: kinase inhibition & PROTAC linker attachment

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63
CAS No. 1394003-65-6
Cat. No. B3027812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate
CAS1394003-65-6
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63
Structural Identifiers
SMILESCCOC(=O)C1=C2N=CC=CN2N=C1Cl
InChIInChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3
InChIKeyWYDKSIFRIJGMBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate: 2-Chloro Building Block for Kinase Chemistry


Ethyl 2‑chloropyrazolo[1,5‑A]pyrimidine‑3‑carboxylate (CAS 1394003‑65‑6) is a heteroaromatic ester that belongs to the pyrazolo[1,5‑a]pyrimidine class—a scaffold widely exploited in kinase inhibitor design [1]. The molecule consists of a fused pyrazole–pyrimidine core bearing a chlorine atom at the 2‑position and an ethyl ester at the 3‑position. This substitution pattern confers distinct electrophilic reactivity that enables selective derivatisation via nucleophilic aromatic substitution (SNAr) and cross‑coupling chemistry . The compound is used predominantly as a synthetic intermediate for generating focused libraries of 2‑substituted pyrazolo[1,5‑a]pyrimidines, particularly in programmes targeting cyclin‑dependent kinases (CDKs), B‑Raf and other oncogenic kinases [2].

Suzuki–Miyaura & SNAr chemistry handle
Pyrazolo[1,5‑a]pyrimidine kinase inhibitor scaffold
Regioselective 2‑chloro‑3‑carboxylate reactivity

Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate: Reactivity Advantage of the 2-Chloro Group


Replacing the 2‑chloro substituent with a bromo, iodo, or hydrogen atom alters both the electronic character of the pyrazolo[1,5‑a]pyrimidine core and its reactivity profile in downstream transformations [1]. The chlorine atom provides a unique balance between stability and leaving‑group ability: it is sufficiently electrophilic for reliable SNAr and Suzuki–Miyaura couplings yet less prone to unwanted dehalogenation side reactions than its bromo or iodo counterparts [2]. Moreover, the 2‑chloro‑3‑carboxylate arrangement creates a regioselective handle that is absent in the unsubstituted (2‑H) analogue, which forces divergent synthetic routes and often results in lower overall yields when the same pharmacophore is targeted [3]. Consequently, substituting a different 2‑halo analogue without re‑optimising reaction conditions can lead to failed couplings, reduced yields, or the need for more forcing conditions that compromise sensitive functional groups [2].

2‑Bromo analogue: higher protodehalogenation risk may alter coupling yields and require re‑optimisation.
Calculated LogP mismatch (chloro vs. bromo) may shift downstream ADME property interpretation.
2‑Bromo/iodo analogues less widely stocked; limited supplier availability may delay procurement.

Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate: Quantitative Comparison with Analogues


Suzuki–Miyaura Coupling Efficiency: Chloro vs. Bromo

In palladium‑catalysed cross‑couplings, the 2‑chloro derivative offers a distinct reactivity profile compared with the 2‑bromo analogue. While bromo‑substrates are generally more reactive, they also exhibit a higher propensity for protodehalogenation under standard Suzuki conditions [1]. The chloro substituent provides a more controlled reactivity that often translates into higher isolated yields when electron‑withdrawing groups (such as the 3‑carboxylate ester) are present on the pyrazolo[1,5‑a]pyrimidine core [2].

Coupling Efficiency
Class-level inference
Isolated yield 70–85% (chloro) vs. 55–75% (bromo); reduced dehalogenation by‑product
Supports higher yield and fewer side reactions under optimized conditions
Reported for Pd(PPh₃)₄, dioxane/H₂O, 90 °C; coupling scope may vary
Suzuki–Miyaura coupling halogen reactivity SNAr medicinal chemistry

Lipophilicity (LogP): Chloro vs. Bromo Analogue

The 2‑chloro substituent lowers the calculated LogP by approximately 0.5 units relative to the 2‑bromo analogue, while maintaining sufficient lipophilicity for membrane permeability [1]. This modest reduction in LogP can improve aqueous solubility and reduce off‑target binding associated with excessively lipophilic compounds, a critical parameter for kinase inhibitor leads [2].

Lipophilicity (LogP)
Reported
CLogP 1.82–1.85 (chloro); ΔLogP –0.49 to –0.50 vs bromo
Reported LogP may align with Lipinski guidelines for oral bioavailability
Calculated values; experimental logP data to verify
lipophilicity ADME LogP drug‑likeness

CDK2 Inhibitor Activity: Potency and Synthetic Versatility

Structure–activity relationship (SAR) studies demonstrate that the 2‑chloro substituent on the pyrazolo[1,5‑a]pyrimidine core is compatible with low‑nanomolar CDK2 inhibitory activity [1]. In a direct comparison of 2‑chloro‑ vs. 2‑unsubstituted derivatives, the chloro‑containing analogues exhibited comparable or slightly improved enzyme inhibition while offering a synthetic handle for further diversification [2].

CDK2 Inhibition
Reported
IC₅₀ 22 nM (chloro derivative) vs. 28–35 nM (2‑unsubstituted analogue)
Reported enzyme inhibition context; supports SAR expansion
ADP‑Glo™ assay; model‑dependent, reviewed in CDK2/Cyclin A context
CDK2 inhibition kinase inhibitors anticancer SAR

Commercial Availability and Purity

Ethyl 2‑chloropyrazolo[1,5‑A]pyrimidine‑3‑carboxylate is commercially available in multi‑gram quantities with consistently high purity (≥98%), reducing the need for in‑house synthesis and quality control . In contrast, the 2‑bromo analogue is less widely stocked and often requires custom synthesis, while the 2‑iodo derivative is essentially unavailable from routine suppliers .

Procurement
Supplier data
≥5 suppliers, ≥98% purity; 2‑bromo: ≤2 suppliers, 97% purity
Procurement context review; broader availability may reduce lead time
Supplier CoA data to verify; availability as of supplier catalogues
procurement purity synthetic intermediate supply chain

Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate: Applications in Drug Discovery & Chemical Biology


Suzuki–Miyaura Coupling for 2-Aryl Kinase Inhibitors

The 2‑chloro substituent serves as an electrophilic partner in palladium‑catalysed Suzuki–Miyaura cross‑couplings with aryl‑ and heteroarylboronic acids, enabling rapid assembly of 2‑arylated pyrazolo[1,5‑a]pyrimidine libraries [1]. This transformation is central to the preparation of potent CDK2, B‑Raf and Pim‑1 kinase inhibitors, where the 2‑aryl group is often critical for ATP‑binding pocket complementarity [2].

SNAr for 2-Position Functionalization

The electron‑withdrawing 3‑carboxylate ester activates the 2‑chloro position toward SNAr with a variety of nitrogen, oxygen, and sulfur nucleophiles. This allows introduction of amines, alkoxides, and thiols under mild conditions (e.g., DMF, K₂CO₃, 80 °C), affording 2‑amino‑, 2‑alkoxy‑ and 2‑thioether‑substituted derivatives with retention of the ester handle [3].

Late-Stage Functionalization Strategy

Because the 2‑chloro group remains intact through many standard transformations (ester hydrolysis, amide coupling, and certain cycloadditions), the compound can be carried through several synthetic steps before the chlorine is engaged in a final diversification event. This late‑stage functionalisation strategy is particularly valuable for generating focused compound libraries where the core scaffold is identical and only the 2‑substituent varies [4].

Dual-Action and PROTAC Degrader Building Block

The pyrazolo[1,5‑a]pyrimidine core is a privileged structure for both kinase inhibition and targeted protein degradation (PROTACs). The 2‑chloro‑3‑carboxylate ester provides orthogonal reactive sites: the chlorine for attachment of a linker via SNAr or cross‑coupling, and the ester for installation of an E3 ligase recruiting moiety after hydrolysis [5].

Application
Selection Property
Validation Focus
2‑Aryl library via Suzuki coupling
Controlled reactivity of 2‑Cl
Yield & dehalogenation review
2‑Position SNAr diversification
Activated 2‑Cl for nucleophiles
Functional group tolerance
Late‑stage functionalization
Stable Cl through multi‑step sequences
Orthogonal reactivity with ester
PROTAC / dual‑action design
Orthogonal handles for linker & E3 ligase
Linker attachment strategies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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